![molecular formula C30H27N3O4 B2680071 4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide CAS No. 899724-09-5](/img/no-structure.png)
4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
- DMBPO has been investigated for its antifungal properties. In silico molecular docking studies revealed that DMBPO interacts with key enzymes involved in fungal cell wall biosynthesis and essential metabolic pathways .
Antifungal Activity
Larvicidal Activity
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with anthranilic acid to form 2,5-dimethyl-N-phenylbenzamide. This intermediate is then reacted with furfural to form N-(furan-2-ylmethyl)-2,5-dimethyl-N-phenylbenzamide. Finally, this compound is reacted with 2,4-dioxo-1,4-dihydroquinazoline to form the target compound, 4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "Anthranilic acid", "Furfural", "2,4-dioxo-1,4-dihydroquinazoline" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2,5-dimethyl-N-phenylbenzamide.", "Step 2: Reaction of N-(furan-2-ylmethyl)chloroacetamide with furfural in the presence of a suitable base to form N-(furan-2-ylmethyl)-2,5-dimethyl-N-phenylbenzamide.", "Step 3: Reaction of N-(furan-2-ylmethyl)-2,5-dimethyl-N-phenylbenzamide with 2,4-dioxo-1,4-dihydroquinazoline in the presence of a suitable catalyst to form the target compound, 4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide." ] } | |
CAS RN |
899724-09-5 |
Molecular Formula |
C30H27N3O4 |
Molecular Weight |
493.563 |
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H27N3O4/c1-20-9-10-21(2)24(16-20)19-32-27-8-4-3-7-26(27)29(35)33(30(32)36)18-22-11-13-23(14-12-22)28(34)31-17-25-6-5-15-37-25/h3-16H,17-19H2,1-2H3,(H,31,34) |
InChI Key |
ADCSWOAPCJYJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.